molecular formula C11H11FN2O B13256514 N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B13256514
M. Wt: 206.22 g/mol
InChI Key: IBQWGVRJCOGOSL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is a fluorinated acetamide derivative characterized by a 2-fluorophenyl group attached to the acetamide nitrogen and a propargylamine (prop-2-yn-1-yl) substituent at the acetamide’s α-position. This structure combines electron-withdrawing (fluorine) and π-electron-rich (propargyl) motifs, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide

InChI

InChI=1S/C11H11FN2O/c1-2-7-13-8-11(15)14-10-6-4-3-5-9(10)12/h1,3-6,13H,7-8H2,(H,14,15)

InChI Key

IBQWGVRJCOGOSL-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and propargylamine as the primary starting materials.

    Formation of Intermediate: The 2-fluoroaniline undergoes a reaction with chloroacetyl chloride to form N-(2-fluorophenyl)chloroacetamide.

    Final Product Formation: The intermediate N-(2-fluorophenyl)chloroacetamide is then reacted with propargylamine under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs based on structural features, synthesis, physical properties, and biological activity:

Table 1: Comparative Analysis of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide and Analogs

Compound Name Key Structural Features Synthesis Method Yield Melting Point (°C) Biological Activity Reference
Target Compound 2-fluorophenyl, propargylamino-acetamide Not reported
1r () Benzylamino-phenyl, propargylamino-acetamide Sonogashira coupling 65% 139.5–141.0
Compound 54 () 2-fluorophenyl, triazole, phenylsulfonyl-acetamide Oxidation of precursor 86.6% 204–206
NLRP3 Inhibitor () Thiophene, chlorobenzyl, propargyl-sulfamoyl-acetamide Not detailed BBB penetration
Benzothiazole Derivatives () Benzothiazole, thiadiazole, acetamide linkage Modified Gewald reaction 100% anticonvulsant activity
N-ALLYL-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE () 4-fluorophenyl, allyl, sulfanyl-acetamide Not reported

Pharmacological and Physicochemical Insights

  • BBB Penetration: The NLRP3 inhibitor () demonstrates rapid blood-brain barrier (BBB) penetration, attributed to its compact propargyl-sulfamoyl and thiophene groups. This suggests that the target compound’s propargylamino group may similarly enhance CNS accessibility .
  • Anticonvulsant Activity : Benzothiazole derivatives () achieve 100% efficacy in the maximal electroshock (MES) test, linked to hydrophobic benzothiazole-thiadiazole interactions. The target’s fluorophenyl group may mimic this hydrophobicity, though its absence of heterocycles could limit potency .
  • Thermal Stability : Higher melting points in sulfonyl-containing analogs (e.g., Compound 54 ) suggest stronger intermolecular forces (dipole-dipole, hydrogen bonding) compared to the target compound’s likely lower stability .

Spectroscopic and Analytical Data

  • HRMS Validation : Compound 28 (), a propargyl-sulfamoyl analog, was characterized via HRMS (AP-ESI), a method applicable to the target compound for confirming molecular mass and purity .
  • NMR Profiling : details ¹H/¹³C/¹⁵N NMR for acetylthiophene-acetamides, providing a framework for analyzing the target’s propargyl and fluorophenyl environments .

Biological Activity

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide, also known as a fluorinated acetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, a propargylamino moiety, and an acetamide functional group. Its unique structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The compound's chemical structure is defined by the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H11FN2O
  • CAS Number : 1423031-06-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom in the phenyl ring enhances the compound's lipophilicity and binding affinity, potentially influencing its pharmacokinetic properties.

Potential Molecular Targets:

  • Enzymes : The compound may act as an inhibitor for various enzymes, similar to other fluorinated compounds which have shown enhanced potency.
  • Receptors : It could interact with specific receptors involved in signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies have shown that fluorinated phenylacetamides can effectively inhibit α-L-fucosidases, with some derivatives demonstrating IC50 values in the low micromolar range. For instance, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide exhibited potent inhibition with IC50 values of 0.0079 μM against human lysosomal α-L-fucosidase .
  • Anticancer Properties : The structural features of this compound suggest potential anticancer activity, as similar compounds have been studied for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds containing a fluorinated phenyl group often show anti-inflammatory properties due to their ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityIC50 Value
N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamideα-L-fucosidase inhibition0.0079 μM
Fluorinated triazole derivativesAnti-AChE activity0.23 μM
Quinazoline derivativesVarious enzyme inhibitionsVaries (specific values not provided)

These findings illustrate that modifications in the chemical structure can significantly impact biological activity, underscoring the importance of structure-activity relationship (SAR) studies.

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